molecular formula C12H10BrNO2 B2930230 Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate CAS No. 1260800-09-6

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2930230
CAS No.: 1260800-09-6
M. Wt: 280.121
InChI Key: HCUCYPMMGLJXRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate is a chemical compound featuring a pyrrole heterocycle substituted with a 2-bromophenyl group and a methyl ester. This structure places it within a class of diaryl pyrroles that are of significant interest in medicinal chemistry and pharmaceutical research for developing new therapeutic agents . Pyrrole derivatives are recognized as valuable scaffolds due to their prevalence in biologically active molecules and their ability to interact with various enzymes and receptors . The specific bromophenyl and ester functional groups on the pyrrole core make this compound a versatile intermediate for further chemical exploration and optimization, particularly in the synthesis of more complex molecules for biological evaluation . The broader family of pyrrole-carboxylate derivatives has been investigated for a range of potential bioactivities. Research on analogous compounds highlights their promise as templates for anti-inflammatory agents, with some derivatives demonstrating activity comparable to established drugs like Celecoxib . Furthermore, natural and synthetic pyrrole-containing compounds have shown potent antibacterial effects against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The methyl ester group is a common handle in drug discovery, which can be hydrolyzed to a carboxylic acid for further derivatization or to modulate the compound's physicochemical properties . As such, this compound serves as a key building block for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCYPMMGLJXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-(2-substituted phenyl)-1H-pyrrole-3-carboxylates.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of 4-(2-bromophenyl)-1H-pyrrole-3-methanol.

Scientific Research Applications

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Bioactivity Reference
Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate 4-(2-bromophenyl), 3-COOCH3 ~280.11* Not reported Synthetic intermediate -
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate 4-CF3, 3-COOCH3 207.14 Not reported Anti-inflammatory, cytotoxic
Ethyl 4-methyl-2-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate 4-CH3, 2-(SO2PhCH2), 3-COOCH2CH3 308.10† 104–107 Synthetic intermediate
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate Multiple substituents ~454.90* Not reported Anti-tubercular (ClpP1P2 inhibition)
(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylpropenyl)-1H-pyrrole-3-carboxylate 2,4-CH3, 5-propenyl, 3-COOCH3 ~283.30* Not reported Antimicrobial activity

*Calculated based on molecular formula.
†From HRMS data .

Key Observations:
  • Bromophenyl vs. Trifluoromethyl : The bromophenyl group in the target compound enhances molecular weight and polarizability compared to the smaller CF3 group. The trifluoromethyl analog exhibits cytotoxicity, suggesting that electron-withdrawing groups at position 4 may enhance bioactivity .
  • Sulfonylmethyl Substituents : Ethyl 4-methyl-2-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate shows a higher melting point (104–107°C) due to increased polarity from the sulfonyl group .
  • Anti-tubercular Activity : The 2-chloro-6-fluorobenzyl analog demonstrates the importance of halogenated aryl groups in targeting bacterial enzymes like ClpP1P2 .

Pharmacological Potential

  • Antimicrobial Activity : The propenyl-substituted analog (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylpropenyl)-1H-pyrrole-3-carboxylate showed enhanced activity with methoxy group introduction, indicating substituent polarity influences efficacy .
  • Calcium Channel Modulation : Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (FPL-64176) acts as a calcium channel activator, highlighting the role of bulky aryl groups in modulating ion channels .

Structural and Crystallographic Insights

  • Planarity and Puckering : The trifluoromethyl derivative’s crystal structure reveals a nearly planar pyrrole ring, with slight puckering quantified using Cremer-Pople coordinates . Computational tools like ORTEP and SHELX were critical for structural analysis .
  • Hydrogen Bonding : The NH group in pyrrole derivatives often participates in intermolecular hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10BrN1O2
  • Molecular Weight : 283.12 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the pyrrole ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Activity Level
This compoundE. coli32 µg/mLModerate
S. aureus16 µg/mLStrong
P. aeruginosa64 µg/mLWeak

The data indicates that this compound exhibits strong activity against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions. The moderate activity against Escherichia coli suggests potential for broader antibacterial applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects in Cell Lines

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated the following results:

  • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 15 µg/mL
    • Mechanism : Induction of apoptosis via caspase activation.
  • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 20 µg/mL
    • Mechanism : Inhibition of cell cycle progression at the G1 phase.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine substituent on the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioactivity. Furthermore, the carboxylate group plays a crucial role in interacting with biological targets.

Table 2: Summary of Structural Modifications and Their Effects on Activity

ModificationEffect on Antimicrobial ActivityEffect on Anticancer Activity
Addition of methoxy groupIncreased potencyEnhanced apoptosis induction
Variation of halogen substituentsAltered MIC valuesVariable IC50 values

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